
Einecs 234-306-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrapropylenebenzyl sulfonate is synthesized through the sulfonation of tetrapropylenebenzene. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, tetrapropylenebenzyl sulfonate is produced in large-scale reactors where tetrapropylenebenzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in high purity and is ready for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrapropylenebenzyl sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Substitution: Tetrapropylenebenzyl sulfonate can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Benzyl alcohol
Substitution: Substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Tetrapropylenebenzyl sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and dyes.
Mecanismo De Acción
The mechanism of action of tetrapropylenebenzyl sulfonate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies, thereby increasing reaction rates.
Comparación Con Compuestos Similares
Tetrapropylenebenzyl sulfonate can be compared with other sulfonate compounds such as:
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant.
Sodium lauryl sulfate: Widely used in personal care products and cleaning agents.
Linear alkylbenzene sulfonate: Used in the formulation of household and industrial cleaning products.
Uniqueness
Tetrapropylenebenzyl sulfonate is unique due to its specific structure, which imparts distinct properties such as higher stability and effectiveness in various applications compared to other sulfonates .
Propiedades
Número CAS |
11083-41-3 |
|---|---|
Fórmula molecular |
HgTi3 |
Peso molecular |
344.19 g/mol |
Nombre IUPAC |
mercury;titanium |
InChI |
InChI=1S/Hg.3Ti |
Clave InChI |
DIKKUZBQLHOPIS-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Ti].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


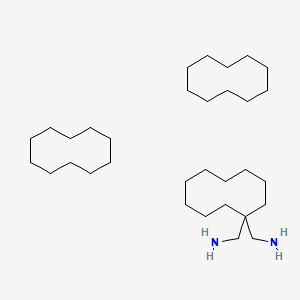

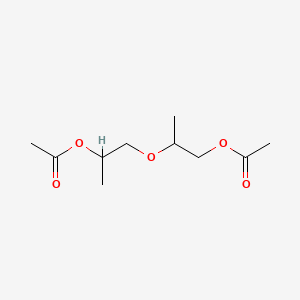
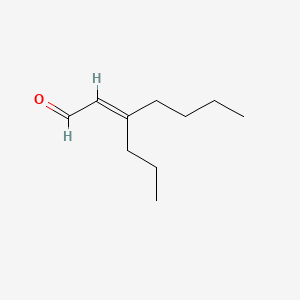
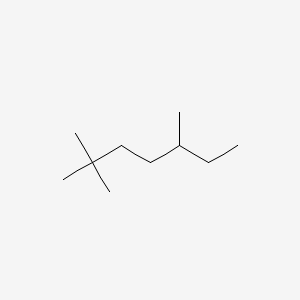
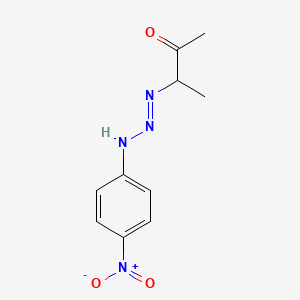
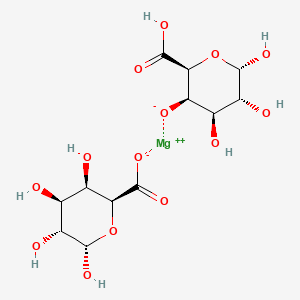
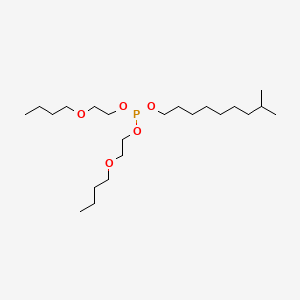
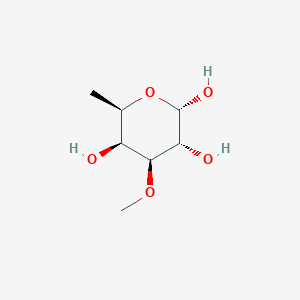

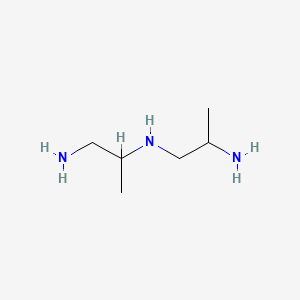
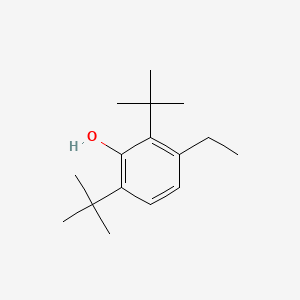
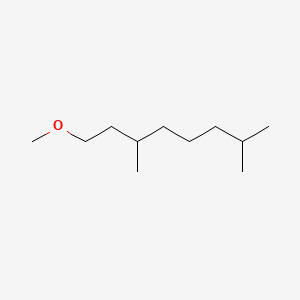
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
